molecular formula C12H25NO B1488614 2-(1-Neopentylpiperidin-4-yl)ethan-1-ol CAS No. 2098079-28-6

2-(1-Neopentylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1488614
CAS No.: 2098079-28-6
M. Wt: 199.33 g/mol
InChI Key: COJSRXIUPXCQQT-UHFFFAOYSA-N
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Description

2-(1-Neopentylpiperidin-4-yl)ethan-1-ol is a substituted piperidine derivative featuring a neopentyl (2,2-dimethylpropyl) group at the piperidine nitrogen and a hydroxymethyl side chain at the 4-position. Its structure combines the rigidity of the piperidine ring with the steric bulk of the neopentyl group, which may influence its physicochemical properties (e.g., solubility, thermal stability) and reactivity in synthetic pathways .

Properties

CAS No.

2098079-28-6

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[1-(2,2-dimethylpropyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C12H25NO/c1-12(2,3)10-13-7-4-11(5-8-13)6-9-14/h11,14H,4-10H2,1-3H3

InChI Key

COJSRXIUPXCQQT-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1CCC(CC1)CCO

Canonical SMILES

CC(C)(C)CN1CCC(CC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

2-(1-Propylpiperidin-4-yl)ethan-1-ol

  • Structural Differences : Replaces the neopentyl group with a linear propyl (-CH₂CH₂CH₃) substituent.
  • Reduced thermal stability due to the absence of branched methyl groups.
  • Reactivity : The linear alkyl chain may facilitate faster reaction kinetics in nucleophilic substitutions or catalytic hydrogenation due to reduced steric shielding .

2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

  • Structural Differences : Features an isopropyl (-CH(CH₃)₂) group instead of neopentyl.
  • Physicochemical Properties: Molecular formula: C₁₀H₂₁NO (identical to the neopentyl analog but with different branching). Molar mass: 171.28 g/mol .
  • Applications : Used in biochemical research as a building block for chiral ligands or intermediates. The isopropyl group offers moderate steric bulk, balancing reactivity and stability .

1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride

  • Structural Differences : Incorporates a phenyl ring at the 4-position of piperidine and exists as a hydrochloride salt.
  • Physicochemical Properties :
    • Enhanced hydrophilicity due to the ionic hydrochloride form.
    • Aromaticity introduces π-π stacking interactions, useful in material science (e.g., crystal engineering) .
  • Applications : Preferred in pharmaceutical research for its improved bioavailability and salt-forming capabilities .

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

  • Structural Differences : Replaces the piperidine-neopentyl system with a bromo-methoxy-substituted phenyl group.
  • Synthetic Efficiency : Reported to form in 92% yield under optimized conditions, highlighting the influence of electron-withdrawing groups (bromo) on reaction efficiency .
  • Spectroscopic Data : Distinct $^{13}\text{C}$ NMR shifts (e.g., methyl group at δ 23.1 ppm) differentiate it from aliphatic analogs like the neopentyl derivative .

Comparative Data Table

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Properties Applications
2-(1-Neopentylpiperidin-4-yl)ethan-1-ol Neopentyl C₁₂H₂₅NO 199.34 High steric hindrance, thermal stability Catalysis, drug delivery
2-(1-Propylpiperidin-4-yl)ethan-1-ol Propyl C₁₀H₂₁NO 171.28 Moderate solubility, lower stability Organic intermediates
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Isopropyl C₁₀H₂₁NO 171.28 Balanced reactivity, chiral potential Biochemical reagents
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl Phenyl + HCl C₁₃H₂₀ClNO 257.76 Ionic solubility, π-π interactions Pharmaceuticals, materials

Research Findings and Implications

  • Steric Effects : The neopentyl group’s branching significantly reduces reactivity in sterically demanding reactions (e.g., SN²) compared to linear or isopropyl analogs .
  • Thermal Stability : Branched aliphatic chains (neopentyl) enhance thermal resistance, making the compound suitable for high-temperature applications in material science.
  • Synthetic Challenges : Neopentyl derivatives may require specialized catalysts (e.g., bulky ligands in cross-coupling reactions) to overcome steric barriers, unlike phenyl or linear alkyl analogs .

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